tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Overview
Description
tert-butyl n-(3-cyanooxolan-3-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanotetrahydrofuran moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
tert-butyl n-(3-cyanooxolan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
Safety and Hazards
Future Directions
Carbamates are widely used in various fields of medicine and have an important role in modern drug discovery and medicinal chemistry . They are used in the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Future research may focus on the development of new carbamate derivatives with improved therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate typically involves the reaction of 3-aminotetrahydrofuran-3-carbonitrile with di-tert-butyl dicarbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatography on silica gel with a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient purification techniques and the recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-butyl n-(3-cyanooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Reduction Reactions: It can be reduced using hydrogenation in the presence of catalysts like Raney Nickel.
Common Reagents and Conditions
Di-tert-butyl dicarbonate: Used in the synthesis of the compound.
Raney Nickel: Used as a catalyst in reduction reactions.
Ethyl acetate and petroleum ether: Used in the purification process.
Major Products Formed
The major products formed from the reactions of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate depend on the specific reaction conditions. For example, reduction reactions can yield amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group, but with different reactivity and removal conditions.
Ethyl carbamate: Used in various chemical syntheses, but with different steric and electronic properties compared to tert-butyl carbamate.
Uniqueness
tert-butyl n-(3-cyanooxolan-3-yl)carbamate is unique due to the presence of the cyanotetrahydrofuran moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry, particularly for applications requiring selective protection and deprotection of amines.
Properties
IUPAC Name |
tert-butyl N-(3-cyanooxolan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYMWAOQMEASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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